5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
CAS No.: 848401-00-3
Cat. No.: VC8139868
Molecular Formula: C8H4Cl2N4
Molecular Weight: 227.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848401-00-3 |
|---|---|
| Molecular Formula | C8H4Cl2N4 |
| Molecular Weight | 227.05 g/mol |
| IUPAC Name | 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| Standard InChI | InChI=1S/C8H4Cl2N4/c1-4-6(9)13-8-5(2-11)3-12-14(8)7(4)10/h3H,1H3 |
| Standard InChI Key | NUPZKGITFUDUFX-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl |
| Canonical SMILES | CC1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl |
Introduction
Structural Identification and Nomenclature
5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its molecular formula is C₈H₄Cl₂N₄, with a molecular weight of 227.05 g/mol . The structure features a fused bicyclic core: a pyrazole ring condensed with a pyrimidine ring. Key substituents include chlorine atoms at positions 5 and 7, a methyl group at position 6, and a cyano group at position 3 (Figure 1). The International Union of Pure and Applied Chemistry (IUPAC) name reflects this substitution pattern, ensuring unambiguous identification .
Synthesis and Synthetic Routes
Key Synthetic Strategies
The synthesis of 5,7-dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile typically involves multistep reactions:
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Core Formation: Cyclization of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol .
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine atoms, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine .
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Cyanation: Introduction of the cyano group at position 3 is achieved via palladium-catalyzed cross-coupling or nucleophilic substitution reactions .
Optimization and Yields
Recent advancements utilize microwave-assisted synthesis and green solvents to improve efficiency. For example, chlorination steps achieve yields of 61–92%, while cyanation reactions vary between 70–85% .
Physicochemical Properties
Key Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 227.05 g/mol | |
| Density | ~1.6 g/cm³ (estimated) | |
| LogP (Partition Coefficient) | 2.3–2.5 | |
| Solubility | Low in water; soluble in DMSO, DMF |
Spectroscopic Data
Biological Applications and Mechanisms
Protein Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory activity against kinases like CDK7, PI3Kδ, and B-Raf . The cyano group enhances binding affinity by forming hydrogen bonds with kinase active sites. For example:
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CDK7 Inhibition: IC₅₀ values < 100 nM in breast cancer cell lines (MCF-7) .
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PI3Kδ Selectivity: 50-fold selectivity over other isoforms due to hydrophobic interactions with the morpholine pocket .
Anticancer Activity
In vitro studies demonstrate pro-apoptotic effects in leukemia (HL-60) and lung adenocarcinoma (A549) cells at concentrations of 1–10 µM . Mechanistic studies link this activity to the suppression of ERK and Akt signaling pathways .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear protective gloves |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Use in ventilated areas |
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for zanubrutinib impurities and PI3Kδ inhibitors . Its nitrile group facilitates further functionalization via click chemistry or Suzuki couplings .
Material Science
Recent studies highlight its potential in organic fluorophores due to extended π-conjugation. Electron-withdrawing groups (e.g., Cl, CN) redshift emission wavelengths to ~450 nm .
Future Perspectives
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